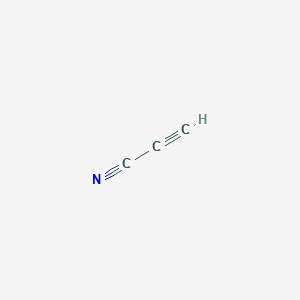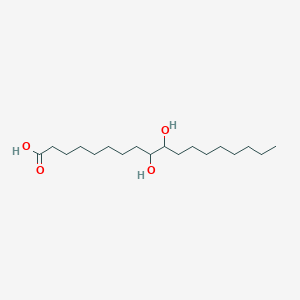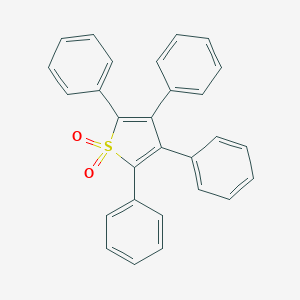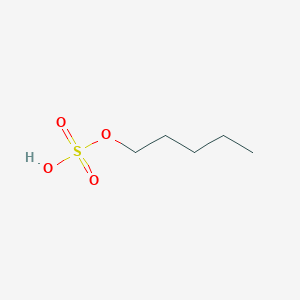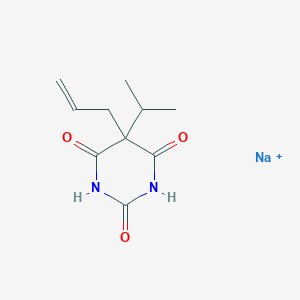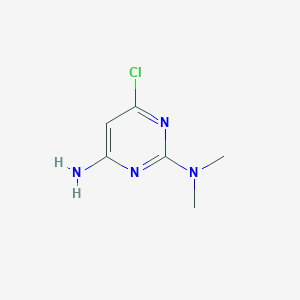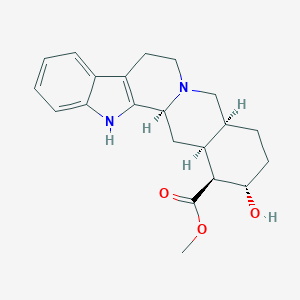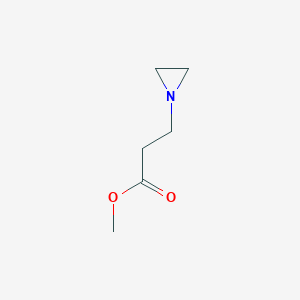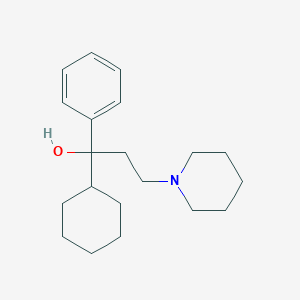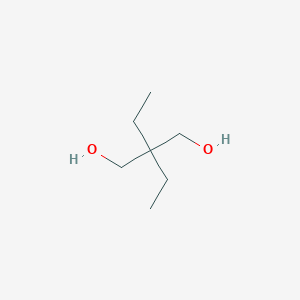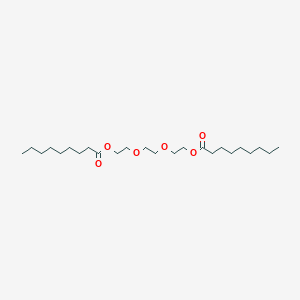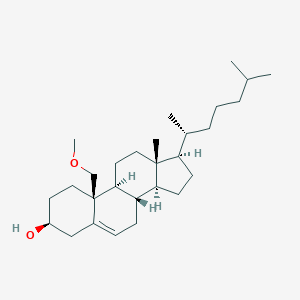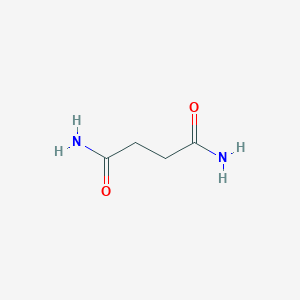![molecular formula C8H14 B089794 Spiro[3.4]octane CAS No. 175-56-4](/img/structure/B89794.png)
Spiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[3.4]octane is a bicyclic organic compound with a unique spiro-bridge structure. It has been found to have various biological activities, including anti-inflammatory, antitumor, and antiviral properties.4]octane.
Mécanisme D'action
The mechanism of action of spiro[3.4]octane is not fully understood. However, it has been found to interact with various cellular pathways, including the NF-κB and MAPK pathways. It has also been found to inhibit the activity of enzymes such as COX-2 and 5-LOX. These interactions are responsible for the anti-inflammatory, antitumor, and antiviral properties of spiro[3.4]octane.
Biochemical and Physiological Effects:
Spiro[3.4]octane has been found to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It can also induce apoptosis in cancer cells by activating caspases. Additionally, it can inhibit the replication of viruses by interfering with viral entry and replication. These effects make spiro[3.4]octane a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using spiro[3.4]octane in lab experiments include its unique spiro-bridge structure and its various biological activities. However, the limitations include its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be taken when using spiro[3.4]octane in lab experiments.
Orientations Futures
There are several future directions for the study of spiro[3.4]octane. One direction is the development of new drugs based on its biological activities. Another direction is the study of its interactions with other cellular pathways and enzymes. Additionally, the study of its potential toxicity and side effects is important for its safe use in humans. The future directions for the study of spiro[3.4]octane are vast and have the potential to lead to significant advancements in the field of drug development.
Conclusion:
In conclusion, spiro[3.4]octane is a unique bicyclic organic compound with various biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of spiro[3.4]octane has the potential to lead to the development of new drugs and significant advancements in the field of drug development.
Méthodes De Synthèse
Spiro[3.4]octane can be synthesized through several methods. One of the most common methods is the Diels-Alder reaction between cyclopentadiene and ethylene. Another method involves the reaction between 1,3-cyclohexadiene and ethylene, followed by a Diels-Alder reaction with maleic anhydride. The synthesis of spiro[3.4]octane is important for its scientific research application.
Applications De Recherche Scientifique
Spiro[3.4]octane has been extensively studied for its biological activities. It has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It also has antitumor properties and can induce apoptosis in cancer cells. Additionally, it has been found to have antiviral properties and can inhibit the replication of viruses such as HIV and influenza. The scientific research application of spiro[3.4]octane is vast and has the potential to lead to the development of new drugs.
Propriétés
Numéro CAS |
175-56-4 |
|---|---|
Nom du produit |
Spiro[3.4]octane |
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.2 g/mol |
Nom IUPAC |
spiro[3.4]octane |
InChI |
InChI=1S/C8H14/c1-2-5-8(4-1)6-3-7-8/h1-7H2 |
Clé InChI |
IWDANOJGJIFBEL-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CCC2 |
SMILES canonique |
C1CCC2(C1)CCC2 |
Autres numéros CAS |
175-56-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
